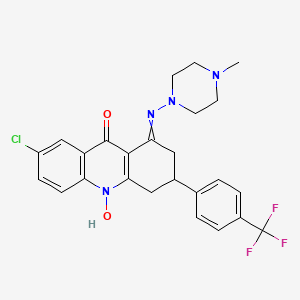

S 82-5455

Description

Properties

CAS No. |

90832-34-1 |

|---|---|

Molecular Formula |

C25H24ClF3N4O2 |

Molecular Weight |

504.9 g/mol |

IUPAC Name |

7-chloro-10-hydroxy-1-(4-methylpiperazin-1-yl)imino-3-[4-(trifluoromethyl)phenyl]-3,4-dihydro-2H-acridin-9-one |

InChI |

InChI=1S/C25H24ClF3N4O2/c1-31-8-10-32(11-9-31)30-20-12-16(15-2-4-17(5-3-15)25(27,28)29)13-22-23(20)24(34)19-14-18(26)6-7-21(19)33(22)35/h2-7,14,16,35H,8-13H2,1H3 |

InChI Key |

LCSVLLNHKVUURU-UHFFFAOYSA-N |

Isomeric SMILES |

CN1CCN(CC1)/N=C/2\CC(CC3=C2C(=O)C4=C(N3O)C=CC(=C4)Cl)C5=CC=C(C=C5)C(F)(F)F |

Canonical SMILES |

CN1CCN(CC1)N=C2CC(CC3=C2C(=O)C4=C(N3O)C=CC(=C4)Cl)C5=CC=C(C=C5)C(F)(F)F |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

S 82-5455; S-82-5455; S82-5455; |

Origin of Product |

United States |

Foundational & Exploratory

Unraveling the Antimalarial Action of S 82-5455: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

S 82-5455, a floxacrine derivative belonging to the acridone class of compounds, has demonstrated significant antimalarial activity against Plasmodium species. This technical guide provides a comprehensive overview of the available data on its mechanism of action. While specific molecular targets of this compound remain to be definitively identified in the public literature, morphological studies on Plasmodium berghei reveal a distinct pattern of organelle disruption, primarily targeting the mitochondrion and the endoplasmic reticulum. This observation, coupled with the known mechanisms of action for related acridone and floxacrine compounds, suggests a multi-pronged assault on parasite viability. This document synthesizes the existing research, presenting quantitative data where available, detailing relevant experimental protocols, and visualizing the proposed mechanisms and experimental workflows.

Introduction

The emergence and spread of drug-resistant Plasmodium falciparum necessitates the continuous development of novel antimalarial agents with unique mechanisms of action. Acridone derivatives have long been a source of interest for their antiparasitic properties. This compound, a complex floxacrine derivative, has shown high efficacy against blood-stage Plasmodium berghei. This guide delves into the core of its antimalarial activity, providing a foundational resource for researchers in the field.

Quantitative Data

| Parameter | Route of Administration | Value (mg/kg) | Dosing Schedule | Organism |

| Dosis curativa minima | Oral | 1.56 | 5 daily doses | P. berghei (drug-sensitive) |

| Dosis tolerata maxima | Oral | 400 | Single dose | Mice |

| Dosis curativa minima | Subcutaneous | 3.12 | 5 daily doses | P. berghei (drug-sensitive) |

| Dosis tolerata maxima | Subcutaneous | 400 | Single dose | Mice |

Mechanism of Action

The precise molecular mechanism of this compound has not been fully elucidated. However, based on the observed morphological changes in the parasite and the known mechanisms of related acridone compounds, a multi-faceted mechanism of action is proposed.

Observed Morphological Changes in Plasmodium berghei

A key study by Raether and Mehlhorn documented the ultrastructural changes in the erythrocytic stages of P. berghei following treatment with this compound.[1] These changes occur in a sequential manner, culminating in the destruction of the parasite.

-

Early Stage (6 hours post-treatment):

-

Swelling of the lacunae of the endoplasmic reticulum.

-

Extreme enlargement of the mitochondrion.

-

-

Intermediate Stage:

-

Apparent vacuolization of the cytoplasm.

-

Pyknosis (condensation) of the nucleus.

-

Distinctly enlarged perinuclear space.

-

-

Late Stage (23 hours post-treatment):

-

Marked fissuring of the cytoplasm.

-

Disruption of the parasite's pellicle, leading to cell lysis.

-

These observations strongly suggest that this compound's primary mode of action involves the disruption of critical organelle function, particularly protein synthesis and trafficking (endoplasmic reticulum) and cellular respiration (mitochondrion).

Figure 1: Observed morphological effects of this compound on P. berghei.

Inferred Mechanisms Based on Acridone Derivatives

The broader class of acridone antimalarials is known to act through several mechanisms. It is plausible that this compound shares one or more of these activities.

-

Inhibition of Hemozoin Formation: Many quinoline and acridine-based drugs interfere with the detoxification of heme, a toxic byproduct of hemoglobin digestion by the parasite. By inhibiting the formation of hemozoin crystals, these drugs lead to the accumulation of free heme, which is toxic to the parasite.

-

Inhibition of the Mitochondrial bc1 Complex: The mitochondrial electron transport chain is a crucial pathway for ATP synthesis in Plasmodium. The bc1 complex (Complex III) is a key component of this chain and a validated drug target. Inhibition of this complex disrupts mitochondrial function, consistent with the observed mitochondrial swelling.

-

Inhibition of DNA Topoisomerase II: Topoisomerases are essential enzymes for DNA replication and transcription. Inhibition of Plasmodium topoisomerase II would halt parasite proliferation.

Figure 2: Inferred signaling pathways for this compound based on related acridones.

Experimental Protocols

Detailed experimental protocols for the specific studies on this compound are not available. The following are representative protocols for the key experimental areas relevant to its observed and inferred mechanisms of action.

Electron Microscopy of Treated Plasmodium

This protocol is based on standard methods for observing ultrastructural changes in intraerythrocytic parasites.

-

Parasite Culture and Treatment:

-

Culture P. falciparum in vitro in human erythrocytes or maintain P. berghei in vivo in mice.

-

Treat the infected cells/mice with the desired concentration of this compound. An untreated control group should be run in parallel.

-

Collect samples at various time points (e.g., 6, 12, 24 hours).

-

-

Fixation:

-

Fix the samples in a solution of 2.5% glutaraldehyde in 0.1 M phosphate buffer (pH 7.4) for 2 hours at 4°C.

-

-

Post-fixation and Staining:

-

Wash the samples in phosphate buffer.

-

Post-fix with 1% osmium tetroxide in phosphate buffer for 1 hour.

-

Stain en bloc with 1% uranyl acetate.

-

-

Dehydration and Embedding:

-

Dehydrate the samples through a graded series of ethanol concentrations.

-

Embed the samples in an appropriate resin (e.g., Epon).

-

-

Sectioning and Imaging:

-

Cut ultrathin sections (70-90 nm) using an ultramicrotome.

-

Mount the sections on copper grids.

-

Stain the sections with uranyl acetate and lead citrate.

-

Examine the sections using a transmission electron microscope (TEM).

-

Hemozoin Inhibition Assay

This is a cell-free assay to determine if a compound inhibits the formation of β-hematin (synthetic hemozoin).

-

Reagent Preparation:

-

Prepare a stock solution of hemin chloride in dimethyl sulfoxide (DMSO).

-

Prepare a solution of the test compound (this compound) at various concentrations.

-

Prepare an acetate buffer (pH 4.8).

-

-

Assay Procedure:

-

In a 96-well plate, add the hemin solution to the acetate buffer.

-

Add the test compound solutions to the wells. Include a positive control (e.g., chloroquine) and a negative control (DMSO vehicle).

-

Induce β-hematin formation by adding an initiator such as Tween 20.

-

Incubate the plate at 37°C for 18-24 hours.

-

-

Quantification:

-

Centrifuge the plate to pellet the β-hematin.

-

Remove the supernatant containing unreacted hemin.

-

Wash the pellet with DMSO to remove any remaining soluble hemin.

-

Dissolve the β-hematin pellet in a solution of NaOH.

-

Measure the absorbance of the dissolved β-hematin at 405 nm using a microplate reader.

-

Calculate the percentage of inhibition for each concentration of the test compound.

-

Plasmodium Mitochondrial bc1 Complex Assay

This assay measures the oxygen consumption rate (OCR) to assess the function of the mitochondrial electron transport chain.

-

Parasite Preparation:

-

Isolate late-stage trophozoites of P. falciparum from an in vitro culture using magnetic-activated cell sorting (MACS).

-

Permeabilize the parasite and host cell membranes with saponin and digitonin to allow substrate access to the mitochondria.

-

-

Seahorse XFe96 Assay:

-

Seed the permeabilized parasites into a Seahorse XF96 microplate.

-

Use a mitochondria assay solution (MAS) buffered with substrates for the electron transport chain (e.g., malate, succinate).

-

Sequentially inject the test compound (this compound), known inhibitors (e.g., atovaquone for Complex III), and substrates using a Seahorse XFe96 Analyzer.

-

-

Data Analysis:

-

Measure the OCR in real-time.

-

A decrease in OCR after the injection of this compound would indicate inhibition of the electron transport chain.

-

By comparing the effect of this compound to known inhibitors, the specific complex being targeted can be inferred.

-

Plasmodium DNA Topoisomerase II Assay

This assay measures the ability of the enzyme to relax supercoiled DNA.

-

Enzyme and Substrate Preparation:

-

Use purified recombinant P. falciparum topoisomerase II.

-

Use supercoiled plasmid DNA (e.g., pBR322) as the substrate.

-

-

Reaction Mixture:

-

Prepare a reaction buffer containing ATP and MgCl2.

-

Add the supercoiled DNA and the topoisomerase II enzyme.

-

Add the test compound (this compound) at various concentrations. Include a positive control (e.g., etoposide) and a negative control.

-

-

Incubation and Termination:

-

Incubate the reaction at 37°C for 30-60 minutes.

-

Stop the reaction by adding a stop solution containing SDS and proteinase K.

-

-

Analysis:

-

Separate the different DNA topoisomers (supercoiled, relaxed, and nicked) by agarose gel electrophoresis.

-

Stain the gel with ethidium bromide and visualize under UV light.

-

Inhibition of the enzyme will result in a decrease in the amount of relaxed DNA compared to the control.

-

Experimental Workflow Visualization

The following diagram outlines a logical workflow for the comprehensive investigation of the mechanism of action of an antimalarial compound like this compound.

References

An In-Depth Technical Guide to the Antimalarial Compound S 82-5455

For Researchers, Scientists, and Drug Development Professionals

Abstract

S 82-5455 is a potent floxacrine derivative with demonstrated high activity against the asexual erythrocytic stages of Plasmodium berghei, a key model organism in malaria research. This technical guide provides a comprehensive overview of the chemical structure, biological activity, and experimental data related to this compound, intended to support further research and development in the field of antimalarial therapeutics. All presented data is collated from available scientific literature to facilitate a clear and concise understanding of the compound's profile.

Chemical Structure and Properties

This compound is chemically identified as 7-chloro-1-(4N-methylpiperazino-1N-imino)-10-hydroxy-1,2,3,4-tetrahydro-3-(4-trifluoromethylphenyl)-9(10H)-acridone .[1] It belongs to the acridone class of compounds, which are known for their diverse pharmacological activities.

Chemical Structure:

Caption: Chemical Structure of this compound.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Reference |

| IUPAC Name | 7-chloro-1-(4N-methylpiperazino-1N-imino)-10-hydroxy-1,2,3,4-tetrahydro-3-(4-trifluoromethylphenyl)-9(10H)-acridone | [1] |

| Synonyms | This compound, Floxacrine derivative | [1] |

| Molecular Formula | C25H24ClF3N4O2 | |

| Molecular Weight | 504.9 g/mol | |

| CAS Number | 90832-34-1 | |

| Chemical Class | Acridone, Floxacrine derivative | [1] |

Biological Activity and Efficacy

This compound has demonstrated significant antimalarial activity against the blood stages of a drug-sensitive strain of Plasmodium berghei in both mice and rats.[1]

In Vivo Efficacy

The efficacy of this compound has been evaluated in a '28-day test' in mice, a standard model for assessing the curative potential of antimalarial compounds.

Table 2: In Vivo Antimalarial Activity of this compound against P. berghei in Mice

| Administration Route | Dosis Curativa Minima (mg/kg) | Dosis Tolerata Maxima (mg/kg) | Reference |

| Oral | 1.56 (x 5 days) | 400 (x 1 day) | |

| Subcutaneous (sc) | 3.12 (x 5 days) | 400 (x 1 day) |

Mechanism of Action

The precise molecular mechanism of action for this compound has not been fully elucidated in the available literature. However, studies on its effects on the morphology of P. berghei provide insights into its mode of action.

Morphological Changes in P. berghei

Following treatment with this compound, significant ultrastructural changes have been observed in the erythrocytic stages of P. berghei. These changes suggest that the compound disrupts essential cellular processes within the parasite.

Observed Morphological Effects:

-

6 hours post-treatment: Swelling of the endoplasmic reticulum lacunae and significant enlargement of the mitochondrion.

-

Subsequent changes: Vacuolization of the cytoplasm, pyknosis (condensation) of the nucleus, and an enlarged perinuclear space.

-

Later stages: Marked fissuring of the cytoplasm.

-

23 hours post-treatment: Most parasites are destroyed due to the disruption of their pellicle (outer membrane). The majority of these degenerated parasites are found outside of the ruptured host red blood cell.

-

96 hours post-treatment: Remnants of the damaged parasites and host cells are completely cleared from blood smears.

Caption: Progression of morphological changes in P. berghei after this compound treatment.

Experimental Protocols

The following outlines the general experimental design for in vivo testing of antimalarial compounds against P. berghei in a murine model, based on standard methodologies in the field.

In Vivo Antimalarial "28-Day Test" (Suppressive Test)

This test is designed to evaluate the ability of a compound to suppress parasitemia and achieve a curative effect.

Caption: Workflow for the in vivo antimalarial suppressive test.

Protocol Details:

-

Animal Model: Mice are used as the host for P. berghei infection.

-

Infection: Mice are infected with a standardized dose of P. berghei-parasitized red blood cells.

-

Treatment: The test compound (this compound) is administered to the infected mice, typically starting a few hours after infection and continuing for a set number of days (e.g., 5 days). Different routes of administration (oral, subcutaneous) and dose levels are tested.

-

Monitoring: Blood smears are taken from the mice at regular intervals to monitor the level of parasitemia (the percentage of red blood cells infected with the parasite).

-

Observation Period: The mice are observed for an extended period, typically 28 days, to determine if the infection is completely cleared or if there is a relapse.

-

Endpoint: The "dosis curativa minima" is determined as the lowest dose that cures the infection in a significant proportion of the treated animals. The "dosis tolerata maxima" is the highest dose that can be administered without causing significant toxicity.

Electron Microscopy Protocol for Morphological Studies

To observe the ultrastructural changes in the parasite, the following general procedure is employed:

-

Sample Collection: Blood samples are collected from treated and control mice at various time points after drug administration.

-

Fixation: The blood cells are fixed, typically with glutaraldehyde, to preserve the cellular structures.

-

Post-fixation: The samples are post-fixed with osmium tetroxide to enhance contrast.

-

Dehydration and Embedding: The fixed cells are dehydrated through a series of ethanol concentrations and then embedded in a resin (e.g., Epon).

-

Sectioning: Ultrathin sections of the embedded samples are cut using an ultramicrotome.

-

Staining: The sections are stained with heavy metal salts, such as uranyl acetate and lead citrate, to further increase contrast.

-

Imaging: The stained sections are then examined using a transmission electron microscope to visualize the ultrastructure of the parasites.

Synthesis

Conclusion and Future Directions

This compound is a promising antimalarial compound with high in vivo efficacy against P. berghei. The observed morphological changes in the parasite suggest a mechanism of action that involves the disruption of critical cellular structures and functions. Further research is warranted to fully elucidate its molecular target and mechanism of action, which could pave the way for the development of new and effective antimalarial drugs. Key areas for future investigation include:

-

Target Identification: Identifying the specific molecular target(s) of this compound within the parasite.

-

In Vitro Studies: Conducting in vitro studies against various strains of Plasmodium falciparum, including drug-resistant strains, to determine its broader spectrum of activity.

-

Pharmacokinetic and Toxicological Profiling: Comprehensive studies to assess the absorption, distribution, metabolism, excretion, and safety profile of the compound.

-

Synthesis Optimization: Development of an efficient and scalable synthetic route for this compound and its analogs.

This technical guide provides a foundational understanding of this compound for the scientific community, encouraging further exploration of its potential as a valuable tool in the fight against malaria.

References

S 82-5455: A Floxacrine Derivative for Malaria Research - A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the floxacrine derivative S 82-5455 as a potential agent in malaria research. It collates available quantitative data, details relevant experimental protocols, and visualizes proposed mechanisms and workflows to support further investigation and development in the field of antimalarial therapeutics.

Executive Summary

Quantitative Data

The antimalarial efficacy of this compound and related floxacrine derivatives has been evaluated in both in vivo and in vitro models. The following tables summarize the key quantitative findings.

Table 1: In Vivo Efficacy of this compound against Plasmodium berghei

| Compound | Animal Model | Plasmodium Strain | Test | Route of Administration | Dosis Curativa Minima (mg/kg) | Dosis Tolerata Maxima (mg/kg) |

| This compound | Mice | Drug-sensitive P. berghei | 28-day test | Oral | 1.56 (x 5 days) | 400 (x 1 day) |

| This compound | Mice | Drug-sensitive P. berghei | 28-day test | Subcutaneous | 3.12 (x 5 days) | 400 (x 1 day) |

Data sourced from a study on the action of this compound on asexual stages of Plasmodium berghei.[1]

Table 2: In Vitro Activity of Floxacrine Derivatives against Plasmodium falciparum

| Compound | P. falciparum Strain | IC50 (nM) |

| Amodiaquine (control) | K1 (chloroquine-resistant) | 36.3 ± 1.6 |

| Chloroquine (control) | K1 (chloroquine-resistant) | 267.3 ± 18.5 |

| Floxacrine Analog 1 | K1 (chloroquine-resistant) | 15.6 ± 1.1 |

| Floxacrine Analog 2 | K1 (chloroquine-resistant) | 22.4 ± 2.3 |

Note: The specific structures of Floxacrine Analogs 1 and 2 are detailed in the source publication. This data is presented to provide context for the potential in vitro activity of this compound.

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of research findings. The following are protocols for key experiments cited in the study of this compound and other antimalarial agents.

In Vivo "28-Day Test" for Curative Activity

This test evaluates the curative potential of a compound against an established Plasmodium berghei infection in mice.

Objective: To determine the minimum curative dose of a test compound.

Materials:

-

Male Swiss albino mice (20-25 g)

-

Cryopreserved Plasmodium berghei (drug-sensitive strain)

-

Test compound (this compound)

-

Vehicle for compound administration (e.g., 7% Tween 80, 3% ethanol in distilled water)

-

Giemsa stain

-

Microscope with oil immersion objective

Procedure:

-

Infection: Mice are inoculated intraperitoneally with 1x10^7 parasitized red blood cells.

-

Confirmation of Infection: On day 3 post-infection, thin blood smears are prepared from the tail vein, stained with Giemsa, and examined to confirm parasitemia.

-

Treatment: Treatment is initiated on day 3 post-infection. The test compound is administered orally or subcutaneously once daily for five consecutive days. Multiple dose groups are used to determine the minimal effective dose. A control group receives the vehicle only.

-

Monitoring: Blood smears are taken from each mouse on days 5, 7, 14, 21, and 28 post-treatment.

-

Endpoint: The "dosis curativa minima" is defined as the lowest daily dose that clears parasitemia in all treated mice by day 7 and prevents recrudescence up to day 28. The "dosis tolerata maxima" is the highest dose administered that does not cause toxic effects.[1]

In Vitro Antiplasmodial Assay

This assay determines the 50% inhibitory concentration (IC50) of a compound against P. falciparum.

Objective: To quantify the in vitro potency of a test compound.

Materials:

-

P. falciparum culture (chloroquine-sensitive and/or resistant strains)

-

Human O+ erythrocytes

-

Complete culture medium (RPMI-1640 with L-glutamine, HEPES, hypoxanthine, gentamicin, and 10% human serum)

-

Test compound

-

96-well microplates

-

Hypoxanthine, [3H]-labeled

-

Cell harvester and scintillation counter

Procedure:

-

Parasite Culture: P. falciparum is maintained in continuous culture in human erythrocytes at 37°C in a gas mixture of 5% CO2, 5% O2, and 90% N2.

-

Drug Preparation: The test compound is serially diluted in complete culture medium.

-

Assay Setup: In a 96-well plate, 25 µL of the drug dilutions are added to 200 µL of parasite culture (1% parasitemia, 2.5% hematocrit).

-

Incubation: The plate is incubated for 24 hours at 37°C.

-

Radiolabeling: 25 µL of [3H]-hypoxanthine is added to each well, and the plate is incubated for another 24 hours.

-

Harvesting and Measurement: The cells are harvested onto glass fiber filters, and the incorporated radioactivity is measured using a scintillation counter.

-

Data Analysis: The IC50 value is calculated by plotting the percentage of inhibition of [3H]-hypoxanthine incorporation against the log of the drug concentration.

Visualizations

The following diagrams, created using the DOT language, illustrate key aspects of this compound research.

References

In Vitro Antimalarial Activity of S 82-5455: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the available data on the antimalarial activity of S 82-5455, a floxacrine derivative. Due to the limited availability of specific in vitro data for this compound against Plasmodium falciparum, this document synthesizes the existing in vivo findings for Plasmodium berghei and presents a representative, state-of-the-art experimental protocol for conducting in vitro antimalarial assays. This guide is intended to inform researchers and drug development professionals on the known characteristics of this compound and to provide a methodological framework for the evaluation of similar compounds.

Introduction

Quantitative Data: In Vivo Efficacy of this compound against P. berghei

The primary quantitative data available for this compound originates from a study by Raether and Mehlhorn (1984). The study determined the curative and tolerated doses in a '28-day test' in mice.

| Parameter | Oral Route (mg/kg) | Subcutaneous Route (mg/kg) |

| Dosis Curativa Minima (Minimum Curative Dose) | 1.56 (administered 5 times) | 3.12 (administered 5 times) |

| Dosis Tolerata Maxima (Maximum Tolerated Dose) | 400 (administered once) | 400 (administered once) |

Data sourced from Raether and Mehlhorn, 1984.[1]

Mechanism of Action: Morphological Changes in P. berghei

The 1984 study by Raether and Mehlhorn also provided a detailed description of the morphological changes observed in the erythrocytic stages of P. berghei following treatment with this compound.[1] These observations provide insight into the compound's potential mechanism of action.

The key morphological changes observed were:[1]

-

6 hours post-treatment: Swelling of the endoplasmic reticulum lacunae and significant enlargement of the mitochondrion.

-

Subsequent changes: Apparent vacuolization of the cytoplasm, pyknosis (condensation) of the nucleus, and a distinctly enlarged perinuclear space. This was followed by marked fissuring of the cytoplasm.

-

23 hours post-treatment: Most parasites were destroyed by the disruption of their pellicle.

-

Post-23 hours: The majority of the degenerated parasites were found outside of the apparently ruptured host red blood cell.

-

96 hours post-treatment: Remnants of the damaged parasites and host cells were completely cleared.

Experimental Protocol: In Vitro Antimalarial Drug Susceptibility Assay

While specific in vitro data for this compound is unavailable, the following is a detailed, representative protocol for determining the 50% inhibitory concentration (IC50) of a compound against P. falciparum using the SYBR Green I-based fluorescence assay. This method is widely used for its high throughput and sensitivity.

Materials and Reagents

-

P. falciparum culture (e.g., 3D7, Dd2 strains)

-

Human erythrocytes (O+)

-

Complete culture medium (RPMI-1640 with L-glutamine, 25 mM HEPES, 2 g/L sodium bicarbonate, 50 mg/L hypoxanthine, 10 mg/L gentamicin, and 0.5% Albumax II or 10% human serum)

-

Test compound (dissolved in DMSO)

-

SYBR Green I nucleic acid stain (10,000x stock in DMSO)

-

Lysis buffer (20 mM Tris-HCl pH 7.5, 5 mM EDTA, 0.008% saponin, 0.08% Triton X-100)

-

96-well black microplates

-

Incubator with a gas mixture of 5% CO2, 5% O2, 90% N2

-

Fluorescence plate reader (Excitation: 485 nm, Emission: 530 nm)

Assay Procedure

-

Parasite Culture Synchronization: Synchronize parasite cultures to the ring stage using 5% D-sorbitol treatment.

-

Drug Plate Preparation: Serially dilute the test compound in the complete culture medium in a separate 96-well plate. A typical starting concentration is 100 µM. Include drug-free wells (negative control) and wells with a known antimalarial (e.g., chloroquine, artemisinin) as a positive control.

-

Assay Plate Preparation: Prepare a parasite culture suspension with 2% hematocrit and 1% parasitemia. Dispense 90 µL of this suspension into each well of the 96-well black microplate.

-

Drug Addition: Transfer 10 µL of the serially diluted test compounds from the drug plate to the corresponding wells of the assay plate.

-

Incubation: Incubate the assay plate for 72 hours at 37°C in a humidified, gassed incubator.

-

Lysis and Staining:

-

Prepare a fresh SYBR Green I lysis buffer by diluting the SYBR Green I stock 1:5000 in the lysis buffer.

-

After incubation, add 100 µL of the SYBR Green I lysis buffer to each well.

-

Mix thoroughly and incubate in the dark at room temperature for 1-2 hours.

-

-

Fluorescence Measurement: Measure the fluorescence intensity of each well using a fluorescence plate reader.

-

Data Analysis:

-

Subtract the background fluorescence from uninfected red blood cell controls.

-

Normalize the fluorescence values to the drug-free control wells (representing 100% growth).

-

Plot the percentage of parasite growth inhibition against the log of the drug concentration.

-

Calculate the IC50 value using a non-linear regression model (e.g., sigmoidal dose-response).

-

Conclusion

This compound, a floxacrine derivative, has demonstrated significant in vivo antimalarial activity against P. berghei. The observed morphological changes in the parasite suggest a mechanism of action that leads to the disruption of internal organelles and the parasite's pellicle. However, a critical gap in the current knowledge is the lack of specific in vitro efficacy data against P. falciparum, the most virulent human malaria parasite. The provided experimental protocol for an in vitro SYBR Green I-based assay offers a robust framework for generating such data, which is essential for the further evaluation of this compound or related compounds in a drug development pipeline. Future research should prioritize conducting standardized in vitro assays to determine the IC50 values of this compound against a panel of drug-sensitive and drug-resistant P. falciparum strains to better ascertain its potential as a clinical candidate.

References

The Effect of S 82-5455 on Asexual Erythrocytic Stages of Plasmodium berghei: A Technical Guide

Authored for: Researchers, Scientists, and Drug Development Professionals November 2025

Abstract

This technical guide provides a comprehensive overview of the effects of S 82-5455, a floxacrine derivative, on the asexual stages of Plasmodium berghei. This compound, chemically identified as 7-chloro-1-(4N-methylpiperazino-1N-imino)-10-hydroxy-1,2,3,4-tetrahydro-3-(4-trifluoromethylphenyl)-9(10H)-acridone, has demonstrated significant antimalarial activity against drug-sensitive strains of P. berghei in rodent models. This document synthesizes the available quantitative data on its efficacy, details the experimental methodologies for its evaluation, and illustrates the observed morphological changes in the parasite post-treatment. The potential mechanism of action, inferred from its chemical class and observed ultrastructural effects, is also discussed.

Introduction

The continuous emergence of drug-resistant malaria parasites necessitates the discovery and development of novel antimalarial agents. Acridone derivatives represent a promising class of compounds with potent antiplasmodial activity. This compound, a derivative of floxacrine, has been identified as a highly active compound against the blood stages of Plasmodium berghei, a key model organism for in vivo malaria research.[1][2] This guide consolidates the findings from pivotal studies to serve as a technical resource for researchers investigating this compound or related chemical scaffolds.

In Vivo Efficacy and Quantitative Data

This compound has shown high efficacy against blood-induced P. berghei infections in both mice and rats.[1] The primary method for quantifying this efficacy was the "28-day test," a variation of the Peters' 4-day suppressive test, which assesses the curative potential of a compound by observing the animals for an extended period post-treatment.

The key efficacy and toxicity metrics are presented in the table below. The "dosis curativa minima" represents the minimum dose required to cure the infection, while the "dosis tolerata maxima" indicates the maximum tolerated dose, providing a therapeutic window.

| Parameter | Oral Administration (mg/kg) | Subcutaneous Administration (mg/kg) |

| Dosis Curativa Minima (x 5 days) | 1.56 | 3.12 |

| Dosis Tolerata Maxima (x 1 dose) | 400 | 400 |

| Data sourced from Raether & Mehlhorn, 1984.[1] |

Morphological Effects on Asexual Parasite Stages

The administration of this compound induces distinct and time-dependent morphological and ultrastructural changes within the asexual erythrocytic stages of P. berghei. These changes, observed through light and electron microscopy, ultimately lead to the destruction of the parasite.[1]

Timeline of Morphological Changes

Following a single oral (25 mg/kg) or subcutaneous (50 mg/kg) dose in rats, the following sequence of events was observed:

-

6 Hours Post-Treatment: The initial effects are visible at the ultrastructural level. The parasite's endoplasmic reticulum shows swollen lacunae, and the mitochondrion becomes extremely enlarged.

-

Intermediate Stage: Subsequently, the parasite cytoplasm undergoes significant vacuolization. The nucleus becomes pyknotic (condensed), and the perinuclear space is distinctly enlarged. The cytoplasm also shows signs of marked fissuring.

-

23 Hours Post-Treatment: The majority of parasites are destroyed. This is characterized by the disruption of the parasite's pellicle. A notable observation is that most of these degenerating parasites are found outside of the host erythrocyte, which itself appears to have ruptured.

-

96 Hours Post-Treatment: Remnants of the damaged parasites and host cells are completely cleared from the blood smears.

Caption: Timeline of morphological changes in P. berghei after this compound treatment.

Potential Mechanism of Action

While the specific molecular target of this compound has not been explicitly identified, its chemical structure as an acridone derivative and the observed ultrastructural effects provide clues to its mechanism of action.

Acridine and acridinone antimalarials are known to act through several mechanisms:

-

Inhibition of Hemozoin Formation: Like quinolones, these compounds can interfere with the detoxification of heme, a toxic byproduct of hemoglobin digestion by the parasite. They are thought to bind to hematin, preventing its polymerization into hemozoin.

-

Mitochondrial Inhibition: Some acridone derivatives target the mitochondrial bc1 complex, disrupting the electron transport chain and cellular respiration. The observed extreme enlargement of the mitochondrion strongly suggests that this compound may interfere with mitochondrial function.

-

DNA Intercalation and Topoisomerase Inhibition: The planar tricyclic ring structure of acridones allows them to intercalate with parasite DNA, inhibiting replication and transcription.

Given the evidence, a multi-target mechanism is plausible, with mitochondrial disruption appearing to be a primary and early event in the action of this compound.

Caption: Inferred multi-target mechanism of this compound in P. berghei.

Experimental Protocols

The following sections detail standardized protocols for the key experiments used to evaluate the efficacy and effects of this compound.

In Vivo Efficacy: The 4-Day Suppressive Test (Peters' Test)

This is the standard in vivo assay to assess the effect of a test compound on early P. berghei infection. The "28-day test" mentioned in the original study is an extension of this, with a longer observation period to confirm cure.

Objective: To determine the percent suppression of parasitemia by a test compound.

Materials:

-

Plasmodium berghei (chloroquine-sensitive strain, e.g., ANKA)

-

Swiss albino mice (18-22 g)

-

Test compound (this compound) and vehicle

-

Standard antimalarial drug (e.g., Chloroquine) for positive control

-

Syringes, gavage needles

-

Microscope, slides, methanol, Giemsa stain

Procedure:

-

Infection: Infect mice intraperitoneally (IP) with 0.2 mL of infected blood containing ~1x10⁷ P. berghei-parasitized erythrocytes.

-

Grouping: Randomly divide the mice into groups (n=5): negative control (vehicle), positive control (chloroquine), and test groups (various doses of this compound).

-

Treatment: Two to four hours post-infection (Day 0), administer the first dose of the assigned treatment orally (p.o.) or subcutaneously (s.c.). Continue treatment once daily for four consecutive days (Day 0 to Day 3).

-

Monitoring: On Day 4, prepare thin blood smears from the tail of each mouse.

-

Parasitemia Determination: Stain smears with Giemsa and determine the percentage of parasitized red blood cells under a microscope.

-

Calculation: Calculate the average percent suppression of parasitemia for each group relative to the negative control.

-

(For Curative Test): Continue to monitor the survival of the mice daily for up to 28 days. A cure is determined by the absence of parasitemia at the end of this period.

Caption: Workflow for the in vivo 4-day suppressive test.

Light Microscopy: Giemsa Staining of Thin Blood Smears

Objective: To visualize parasite morphology and determine parasitemia.

Procedure:

-

Smear Preparation: Place a small drop of blood on a clean slide. Using a second slide (spreader) at a 30-45° angle, spread the blood to create a thin film with a feathered edge.

-

Drying: Air-dry the smear completely. Protect from dust and insects.

-

Fixation: Fix the smear by dipping it in absolute, acetone-free methanol for 2-3 seconds. Let it air-dry.

-

Staining:

-

Prepare a fresh 10% Giemsa working solution in buffered water (pH 7.2).

-

Place the slide in a staining jar or on a rack and cover with the Giemsa solution.

-

Stain for 10-20 minutes.

-

-

Rinsing: Gently rinse the slide by dipping it in a jar of buffered water or by running a gentle stream of tap water over it.

-

Drying: Let the slide air-dry in a vertical position.

-

Examination: Examine under a light microscope at 100x magnification using immersion oil.

Electron Microscopy Sample Preparation

Objective: To visualize the ultrastructure of the parasite and host cell.

Procedure:

-

Primary Fixation: Collect infected blood and immediately fix in a solution of 2.5% glutaraldehyde in a suitable buffer (e.g., 0.1 M cacodylate or phosphate buffer, pH 7.3) for 1-2 hours at 4°C.

-

Washing: Wash the cells several times in the buffer to remove the fixative.

-

Post-fixation: Fix the cells in 1% osmium tetroxide in the same buffer for 1-2 hours at 4°C. This step enhances contrast.

-

Dehydration: Dehydrate the samples through a graded series of ethanol or acetone (e.g., 50%, 70%, 90%, 100%).

-

Infiltration & Embedding: Gradually infiltrate the samples with an epoxy resin (e.g., Araldite, Epon) and embed them in capsules. Polymerize the resin in an oven at 60°C for 48 hours.

-

Sectioning: Cut ultrathin sections (60-90 nm) using an ultramicrotome with a diamond knife.

-

Staining: Mount the sections on copper grids and stain with uranyl acetate followed by lead citrate to further enhance contrast.

-

Imaging: Examine the sections using a transmission electron microscope (TEM).

Conclusion

This compound is a potent floxacrine derivative that exhibits rapid and curative activity against the asexual erythrocytic stages of P. berghei. Its mechanism of action appears to involve the rapid disruption of key parasite organelles, particularly the mitochondrion and endoplasmic reticulum, leading to pellicle rupture and parasite death. The data and protocols presented in this guide offer a foundational resource for further investigation into this compound and the broader class of acridone antimalarials, which hold promise for the development of new therapeutic strategies against malaria.

References

Pharmacological Profile of S 82-5455: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

S 82-5455 is a floxacrine derivative identified as a potent antimalarial agent, particularly effective against the asexual blood stages of Plasmodium berghei. This document provides a comprehensive overview of the available pharmacological data on this compound, including its chemical identity, in vivo efficacy, and observed mechanism of action. Due to the limited publicly available data on this compound, this guide focuses on the foundational studies that have characterized its primary antimalarial properties. The information is presented to support further research and development efforts in the field of antimalarial drug discovery.

Introduction

This compound is a synthetic compound belonging to the acridone class of molecules, specifically a derivative of floxacrine.[1][2] Its chemical name is 7-chloro-1-(4N-methylpiperazino-1N-imino)-10-hydroxy-1,2,3,4-tetrahydro-3-(4-trifluoromethylphenyl)-9(10H)-acridone.[3] Early studies have demonstrated its significant activity against drug-sensitive strains of Plasmodium berghei, a rodent malaria parasite commonly used in preclinical antimalarial drug screening.[2][3] The acridone scaffold is of interest in antimalarial research, with related compounds known to interfere with heme detoxification pathways in the parasite. This guide synthesizes the key findings on this compound to provide a detailed pharmacological profile.

In Vivo Efficacy

The primary evaluation of this compound's antimalarial activity was conducted in mouse and rat models infected with P. berghei. The efficacy was determined using a "28-day test" in mice, which assesses the curative potential of a compound. The key parameters reported are the dosis curativa minima (the minimum curative dose) and the dosis tolerata maxima (the maximum tolerated dose).

| Parameter | Oral Administration (mg/kg) | Subcutaneous Administration (mg/kg) | Host | Parasite Strain |

| Dosis Curativa Minima (x 5 days) | 1.56 | 3.12 | Mouse | P. berghei (drug-sensitive) |

| Dosis Tolerata Maxima (x 1 dose) | 400 | 400 | Mouse | P. berghei (drug-sensitive) |

| Data sourced from Raether & Mehlhorn, 1984. |

Mechanism of Action

The mechanism of action of this compound has been characterized through light and electron microscopy studies on the erythrocytic stages of P. berghei in rats following treatment. The compound induces a series of distinct morphological changes within the parasite, ultimately leading to its destruction.

The initial effects, observed approximately 6 hours after administration, include the swelling of the lacunae of the endoplasmic reticulum and a significant enlargement of the parasite's mitochondrion. Subsequently, the parasite cytoplasm undergoes apparent vacuolization, the nucleus becomes pyknotic (condensed), and the perinuclear space enlarges. In the later stages, marked fissuring of the cytoplasm is observed. By 23 hours post-treatment, the majority of parasites are destroyed due to the disruption of their pellicle. Notably, many of the degenerated parasites are found outside of the ruptured host red blood cell. Complete clearance of parasite and host cell remnants from blood smears was observed 96 hours after treatment.

References

S 82-5455 and the Quest for Novel Antimalarials: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

S 82-5455, a derivative of floxacrine, has been identified as a potent antimalarial agent, particularly effective against the blood stages of Plasmodium berghei. This technical guide synthesizes the available scientific information on this compound and the broader class of floxacrine-related acridinedione derivatives. While research on specific derivatives of this compound is not publicly available, this document provides a comprehensive overview of the parent compound, its known activities, and the general mechanism of action for this class of antimalarials, offering valuable insights for researchers in the field of drug discovery.

Core Compound: this compound

This compound is chemically identified as 7-chloro-1-(4N-methylpiperazino-1N-imino)-10-hydroxy-1,2,3,4-tetrahydro-3-(4-trifluoromethylphenyl)-9(10H)-acridone.[1] It has demonstrated significant activity against drug-sensitive strains of Plasmodium berghei in both mice and rats.[1]

In Vivo Efficacy

The primary quantitative data available for this compound comes from in vivo studies in a mouse model of malaria. The efficacy was determined using a "28-day test," a common method for assessing curative potential in preclinical antimalarial studies.

| Parameter | Oral Administration (mg/kg) | Subcutaneous Administration (mg/kg) |

| Dosis Curativa Minima (x 5 days) | 1.56 | 3.12 |

| Dosis Tolerata Maxima (x 1 day) | 400 | 400 |

| Table 1: In Vivo Efficacy of this compound against P. berghei in Mice.[1] |

Experimental Protocols

While detailed, step-by-step experimental protocols for the synthesis and evaluation of this compound are not available in the reviewed literature, the following outlines the general methodologies employed in the study of this and related compounds.

"28-Day Test" for In Vivo Efficacy

This test is a standard method for evaluating the curative efficacy of antimalarial compounds in rodent models.

References

Early studies and discovery of S 82-5455

An In-depth Technical Guide to the Early Studies and Discovery of S 82-5455

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the early research and discovery of this compound, a floxacrine derivative identified as a potent antimalarial agent. The document synthesizes the available data on its efficacy, proposed mechanism of action, and the experimental methodologies used in its initial evaluation.

Introduction

This compound, with the chemical name 7-chloro-1-(4N-methylpiperazino-1N-imino)-10-hydroxy-1,2,3,4-tetrahydro-3-(4-trifluoromethylphenyl)-9(10H)-acridone, is a synthetic compound belonging to the floxacrine class of molecules. Early studies, primarily conducted in the 1980s, demonstrated its high activity against the asexual erythrocytic stages of Plasmodium berghei, a rodent malaria parasite commonly used as a model for human malaria. This guide will delve into the quantitative data from these initial studies, the detailed experimental protocols that were likely employed, and a visualization of the proposed mechanism of action for this class of compounds.

Quantitative Data Presentation

The initial studies on this compound provided key quantitative metrics to define its antimalarial efficacy and safety profile in animal models. The following tables summarize this data.

Table 1: In Vivo Efficacy of this compound against P. berghei in Mice

| Parameter | Administration Route | Value |

| Dosis Curativa Minima (Minimum Curative Dose) | Oral | 1.56 mg/kg (administered for 5 days) |

| Subcutaneous | 3.12 mg/kg (administered for 5 days) | |

| Dosis Tolerata Maxima (Maximum Tolerated Dose) | Oral | 400 mg/kg (single dose) |

| Subcutaneous | 400 mg/kg (single dose) |

Data extracted from the '28-day test' in mice, as reported by Raether and Mehlhorn, 1984.[1]

Experimental Protocols

In Vivo Antimalarial Activity Assay ('28-day Test')

This test is a standard method to assess the blood schizontocidal activity of a compound against P. berghei in mice.

-

Animal Model: Inbred mouse strains (e.g., NMRI or Swiss) are used.

-

Parasite Strain: A drug-sensitive strain of Plasmodium berghei is utilized.

-

Infection: Mice are inoculated intraperitoneally with erythrocytes parasitized with P. berghei.

-

Drug Administration: this compound is administered orally or subcutaneously at varying doses for a specified number of consecutive days (e.g., 5 days), starting 24 hours after infection.

-

Monitoring: Giemsa-stained thin blood smears are prepared from tail blood on multiple days post-infection to monitor parasitemia levels.

-

Endpoint: The "Dosis Curativa Minima" is determined as the lowest dose that clears the parasitemia and prevents its recrudescence for up to 28 days post-infection. The "Dosis Tolerata Maxima" is determined in separate toxicity studies as the highest dose that does not cause mortality or significant adverse effects.

Light and Electron Microscopy of P. berghei

The morphological changes in the parasite were observed following treatment, necessitating specific preparation for microscopic examination.

3.2.1. Light Microscopy

-

Sample Collection: Thin blood smears are prepared from the tail blood of infected and treated rats at various time points (e.g., 6, 23, and 96 hours) after a single dose of this compound.

-

Staining: The air-dried smears are fixed in methanol and stained with a Giemsa solution.

-

Observation: The stained smears are examined under a light microscope to observe the morphology of the intraerythrocytic stages of P. berghei.

3.2.2. Electron Microscopy

-

Sample Collection and Fixation: Blood is collected from treated and control animals. The erythrocytes are separated by centrifugation and immediately fixed in a solution of glutaraldehyde in a suitable buffer (e.g., cacodylate buffer) at 4°C.

-

Post-fixation: The cells are washed in the buffer and post-fixed with osmium tetroxide.

-

Dehydration and Embedding: The fixed cells are dehydrated through a graded series of ethanol concentrations and then embedded in an epoxy resin (e.g., Epon).

-

Sectioning: Ultrathin sections (60-90 nm) are cut from the resin blocks using an ultramicrotome.

-

Staining: The sections are mounted on copper grids and stained with uranyl acetate and lead citrate to enhance contrast.

-

Observation: The stained grids are examined using a transmission electron microscope (TEM) to visualize the ultrastructural changes within the parasite.

Proposed Mechanism of Action and Signaling Pathways

Direct studies on the signaling pathways affected by this compound are not available. However, research on the broader class of floxacrine and acridone derivatives suggests a multi-pronged mechanism of action targeting essential parasite processes. The primary proposed mechanisms are the inhibition of hemozoin formation and the disruption of the mitochondrial electron transport chain.

Inhibition of Hemozoin Biocrystallization

Plasmodium parasites digest hemoglobin within their food vacuole, releasing toxic free heme. The parasite detoxifies this heme by biocrystallizing it into an inert polymer called hemozoin. Acridine-based compounds are thought to interfere with this process.

Caption: Proposed inhibition of hemozoin formation by this compound.

Disruption of Mitochondrial Electron Transport Chain

Some acridone derivatives have been shown to inhibit the parasite's mitochondrial bc1 complex (Complex III) of the electron transport chain. This disrupts ATP synthesis and leads to mitochondrial dysfunction, ultimately causing parasite death.

Caption: Disruption of the mitochondrial electron transport chain by this compound.

Summary of Morphological Effects

The early studies of this compound provided detailed descriptions of the ultrastructural changes observed in P. berghei after treatment. These observations are consistent with the proposed mechanisms of action that lead to parasite stress and death.

-

6 hours post-treatment: The initial morphological changes included swollen lacunae of the endoplasmic reticulum and a significantly enlarged mitochondrion.[1]

-

Subsequent changes: These were followed by vacuolization of the cytoplasm, pyknosis (condensation) of the nucleus, and an enlarged perinuclear space.[1]

-

Later stages: Marked fissuring of the cytoplasm was observed.[1]

-

23 hours post-treatment: The majority of parasites were destroyed due to the disruption of their pellicle (outer membrane).[1]

-

96 hours post-treatment: Remnants of the damaged parasites and host cells were completely cleared from the blood smears.

Conclusion

The early investigations into this compound identified it as a promising antimalarial compound with high efficacy against P. berghei in vivo. The morphological effects observed through microscopy suggest a mechanism that induces significant stress and ultimately leads to the structural collapse of the parasite. While the precise signaling pathways were not elucidated, the proposed dual action of inhibiting hemozoin formation and disrupting mitochondrial function, common to other acridone derivatives, provides a strong basis for its potent antimalarial activity. Further research would be necessary to fully characterize its molecular targets and downstream effects. This guide serves as a foundational resource for researchers interested in the history and initial scientific evaluation of this floxacrine derivative.

References

S 82-5455: An In-Depth Technical Guide on its Antimalarial Targets

For Researchers, Scientists, and Drug Development Professionals

Abstract

The floxacrine derivative S 82-5455 is a potent antimalarial agent with demonstrated high activity against blood-stage Plasmodium berghei. While its precise molecular targets within the parasite remain to be definitively elucidated, compelling evidence from ultrastructural studies points towards a mechanism of action involving the disruption of the endoplasmic reticulum (ER) and the mitochondrion. This technical guide synthesizes the available data on this compound and related acridone derivatives to provide a comprehensive overview of its observed effects, potential mechanisms of action, and methodologies for further investigation.

Introduction

This compound, chemically identified as 7-chloro-1-(4N-methylpiperazino-1N-imino)-10-hydroxy-1,2,3,4-tetrahydro-3-(4-trifluoromethylphenyl)-9(10H)-acridone, is a synthetic compound belonging to the floxacrine class of acridone derivatives.[1] Acridone-based compounds have a history of investigation as antimalarial agents, with various derivatives exhibiting diverse mechanisms of action, including inhibition of hemozoin formation, targeting the mitochondrial bc1 complex, and DNA interaction.[1][2] Early studies with this compound demonstrated its efficacy in clearing parasitemia in rodent models of malaria, sparking interest in its mode of action.[1]

Observed Effects and Potential Cellular Targets

The most direct evidence for the cellular targets of this compound comes from a light and electron microscopy study on Plasmodium berghei. This study revealed significant morphological changes in the erythrocytic stages of the parasite upon treatment with this compound.[1]

Endoplasmic Reticulum and Mitochondrial Disruption

Following a single dose of this compound, the initial and most striking ultrastructural changes observed in P. berghei were:

-

Swollen lacunae of the endoplasmic reticulum: This suggests an accumulation of fluid or unfolded proteins within the ER lumen, indicative of ER stress.

-

Extremely enlarged mitochondrion: This alteration in mitochondrial morphology points to a disruption of mitochondrial function, potentially affecting processes such as electron transport, ATP synthesis, or ion homeostasis.

These initial effects were followed by cytoplasmic vacuolization, nuclear pyknosis, and eventual disruption of the parasite's pellicle, leading to cell death. The dual impact on both the ER and mitochondria suggests a multi-targeted effect or a primary hit on one organelle that leads to a secondary catastrophic failure in the other.

Quantitative Data

Direct quantitative data on the binding affinity or inhibition of specific molecular targets by this compound is not available in the current literature. However, in vivo efficacy data from the initial studies provide a quantitative measure of its antimalarial activity.

| Compound | Parasite Strain | Animal Model | Route | Dosis Curativa Minima (mg/kg) | Dosis Tolerata Maxima (mg/kg) | Reference |

| This compound | P. berghei (drug-sensitive) | Mice | Oral | 1.56 (x5) | 400 (x1) | |

| This compound | P. berghei (drug-sensitive) | Mice | Subcutaneous | 3.12 (x5) | 400 (x1) |

Table 1: In vivo antimalarial activity of this compound in mice.

Proposed Mechanism of Action and Signaling Pathway

Based on the observed morphological changes and the known mechanisms of related acridone compounds, a hypothetical mechanism of action for this compound can be proposed. The primary targets are likely located within the mitochondrion and/or the endoplasmic reticulum.

Caption: Proposed mechanism of action for this compound in Plasmodium.

Experimental Protocols

While the specific protocols used for the initial characterization of this compound are not detailed, the following represents standard methodologies that can be employed to further investigate its targets and mechanism of action.

In vivo Efficacy Study in P. berghei Infected Mice

This protocol is adapted from standard procedures for testing antimalarial compounds in rodent models.

Objective: To determine the in vivo efficacy of this compound against blood-stage P. berghei.

Materials:

-

Female Swiss Webster mice (25-30 g)

-

P. berghei (e.g., ANKA strain) infected erythrocytes

-

This compound, dissolved in a suitable vehicle (e.g., 7% Tween 80, 3% ethanol in water)

-

Chloroquine (positive control)

-

Vehicle (negative control)

-

Giemsa stain

-

Microscope

Procedure:

-

Infect mice intraperitoneally (i.p.) with 1x10^5 P. berghei-infected erythrocytes.

-

Twenty-four hours post-infection, begin treatment. Administer this compound (and controls) orally or subcutaneously once daily for four consecutive days.

-

On day 5 post-infection, prepare thin blood smears from the tail vein of each mouse.

-

Stain smears with Giemsa and determine the percentage of parasitized red blood cells by light microscopy.

-

Calculate the average parasitemia for each treatment group and determine the percent inhibition compared to the vehicle control group.

-

Monitor mice for survival.

Ultrastructural Analysis by Transmission Electron Microscopy (TEM)

This protocol outlines the general steps for preparing Plasmodium-infected red blood cells for TEM analysis to observe drug-induced morphological changes.

Objective: To visualize the ultrastructural effects of this compound on intraerythrocytic Plasmodium parasites.

Materials:

-

P. falciparum or P. berghei culture with a high parasitemia of late trophozoites/schizonts.

-

This compound

-

Primary fixative: 2.5% glutaraldehyde in 0.1 M sodium cacodylate buffer (pH 7.4)

-

Secondary fixative: 1% osmium tetroxide in 0.1 M sodium cacodylate buffer

-

Uranyl acetate

-

Ethanol series (for dehydration)

-

Epoxy resin (for embedding)

-

Ultramicrotome

-

Transmission Electron Microscope

Procedure:

-

Treat the parasite culture with a desired concentration of this compound for a specified time (e.g., 6 hours).

-

Pellet the infected red blood cells by centrifugation.

-

Fix the pellet in the primary fixative for 1 hour at room temperature.

-

Wash the cells in buffer and post-fix with the secondary fixative for 1 hour on ice.

-

Stain the cells en bloc with uranyl acetate.

-

Dehydrate the sample through a graded ethanol series.

-

Infiltrate and embed the sample in epoxy resin.

-

Polymerize the resin at 60°C for 48 hours.

-

Cut ultrathin sections (70-90 nm) using an ultramicrotome.

-

Mount sections on copper grids and post-stain with uranyl acetate and lead citrate.

-

Examine the sections using a transmission electron microscope.

Caption: Workflow for the investigation of this compound's targets.

Future Directions and Conclusion

The existing data strongly implicates the mitochondrion and endoplasmic reticulum as the primary sites of action for this compound in Plasmodium. However, the specific molecular targets within these organelles are yet to be identified. Future research should focus on target deconvolution studies. Affinity-based chemical proteomics using a tagged this compound derivative could identify binding partners. Furthermore, in vitro selection for resistance to this compound followed by whole-genome sequencing of resistant parasites could reveal mutations in the target protein(s). Biochemical assays measuring mitochondrial respiration and ER stress markers in the presence of this compound would provide further mechanistic insights.

References

Acridone Derivatives as a Potent Class of Antimalarial Agents: A Technical Review

For Researchers, Scientists, and Drug Development Professionals

The emergence and spread of drug-resistant Plasmodium falciparum strains necessitate the urgent development of novel antimalarial agents with diverse mechanisms of action.[1][2] Acridone derivatives, a class of heterocyclic compounds, have demonstrated significant potential in this area, exhibiting potent activity against both drug-sensitive and multidrug-resistant (MDR) malaria parasites.[3][4] This technical guide provides a comprehensive review of the current landscape of acridone-based antimalarials, focusing on their structure-activity relationships, mechanisms of action, and key experimental findings.

In Vitro Antimalarial Activity of Acridone Derivatives

A substantial body of research has demonstrated the potent in vitro antiplasmodial activity of various acridone derivatives. The inhibitory concentrations (IC50) have been determined against a panel of P. falciparum strains with varying drug-resistance profiles.

Structure-Activity Relationship (SAR) Studies

SAR studies have been crucial in identifying the key structural features required for the antimalarial efficacy of acridone derivatives.[1]

-

Substitution on the Acridine Core: The presence of specific substituents on the tricyclic acridone ring system significantly influences antimalarial activity. For instance, haloalkoxyacridinones have shown extremely potent antiplasmodial activity. The inclusion of a chlorine atom and a 2-methoxy group on the acridine ring has been shown to enhance activity.

-

Side Chains: The nature and position of side chains attached to the acridone core are critical. 10-N-substituted acridinones bearing alkyl side chains with terminal tertiary amine groups have been identified as effective chemosensitizing agents. Dual-function acridones, which combine a heme-targeting acridone core with a chemosensitizing moiety at the N-10 position, have been designed to counteract quinoline resistance.

Quantitative Data Summary

The following tables summarize the in vitro antimalarial activity and cytotoxicity of selected acridone derivatives from various studies.

Table 1: In Vitro Antimalarial Activity of 9-Aminoacridine Derivatives

| Compound | P. falciparum Strain | IC50 (µM) | Reference |

| 9-(6-ammonioethylamino)-6-chloro-2-methoxyacridinium dichloride | CQ-susceptible | ≤ 0.07 | |

| 9-(6-ammonioethylamino)-6-chloro-2-methoxyacridinium dichloride | CQ-resistant | < 0.3 | |

| 3,6-diamino-1'-amino-9-Anilinoacridine | K1 (CQ-resistant) | nanomolar range | |

| 1'-dimethylamino-3,6-diamino-9-Anilinoacridine | K1 (CQ-resistant) | nanomolar range |

Table 2: In Vitro Antimalarial Activity of 10-N-Substituted Acridinones

| Compound | P. falciparum Strain | IC50 (µg/mL) | Selectivity Index (SI) | Reference |

| 1-fluoro-10-(3-methyl-2-butenyl)-9(10H)-acridinone (IIa) | Not Specified | < 0.2 | > 100 |

Table 3: In Vitro Antimalarial Activity of Dual-Function Acridones

| Compound | P. falciparum Strain | IC50 (nM) | Reference |

| T3.5 | Dd2 (MDR) | Not Specified | |

| T111 | Not Specified | Potent |

Table 4: In Vitro Antimalarial Activity of Acridone Alkaloids

| Compound | Plasmodium Species | IC50 (ng/mL) | Reference |

| Atalaphillinine | P. yoelii | 23-150 |

In Vivo Antimalarial Efficacy

Several acridone derivatives have demonstrated promising efficacy in murine models of malaria.

-

Atalaphillinine , a natural acridone alkaloid, completely suppressed the development of P. berghei and P. vinckei in mice when administered intraperitoneally at a daily dose of 50 mg/kg for 3 days.

-

The lead compound T3.5 showed in vivo intrinsic antimalarial efficacy in two murine models with once-daily oral dosing for three days.

-

A representative next-generation acridone, compound 28 (T229) , provided a sustained blood-stage cure for murine P. berghei infection at oral doses of 10 and 40 mg/kg/day.

-

Compound 27 , a quinoline-acridine hybrid, resulted in the complete clearance of parasitemia in Swiss mice infected with a chloroquine-resistant strain of P. yoelii at a dose of 50 mg/kg for 4 days via the intraperitoneal route.

Mechanisms of Antimalarial Action

The antimalarial activity of acridone derivatives is attributed to several mechanisms, primarily targeting processes essential for parasite survival within the host erythrocyte.

Inhibition of Hemozoin Formation

A primary mechanism of action for many acridone derivatives is the inhibition of hemozoin (β-hematin) formation. During the intraerythrocytic stage, the malaria parasite digests host hemoglobin, releasing large quantities of toxic free heme. The parasite detoxifies this heme by polymerizing it into an insoluble crystalline pigment called hemozoin. Acridone derivatives can interfere with this process, leading to the accumulation of toxic heme and subsequent parasite death. The rigid, planar structure of the acridone core is thought to promote π-π stacking interactions with heme, preventing its polymerization.

Caption: Inhibition of hemozoin formation by acridone derivatives.

Targeting the Mitochondrial bc1 Complex

Some acridone derivatives have been shown to inhibit the mitochondrial bc1 complex (cytochrome c reductase), a critical component of the electron transport chain in Plasmodium. Inhibition of this complex disrupts mitochondrial function, leading to a collapse of the mitochondrial membrane potential and ultimately parasite death. This mechanism is distinct from that of many other antimalarials.

Caption: Inhibition of the mitochondrial bc1 complex by acridone derivatives.

Interaction with DNA

Certain acridine derivatives, the parent class of compounds for acridones, are known to intercalate with DNA, and this has been proposed as a potential antimalarial mechanism. This interaction can inhibit DNA replication and transcription, leading to parasite death. Some 9-anilinoacridines have been synthesized with the principle of targeting Topoisomerase II, an enzyme crucial for DNA replication.

Experimental Protocols

The evaluation of acridone derivatives as antimalarials involves a series of standardized in vitro and in vivo assays.

In Vitro Antimalarial Activity Assay (SYBR Green I-based)

This is a widely used method to determine the 50% inhibitory concentration (IC50) of a compound against P. falciparum.

-

Parasite Culture: Asynchronous or synchronous cultures of P. falciparum are maintained in human erythrocytes in a complete medium.

-

Drug Dilution: The test compounds are serially diluted in a 96-well plate.

-

Incubation: Parasitized erythrocytes are added to the wells and incubated for a specified period (e.g., 72 hours) under standard culture conditions.

-

Lysis and Staining: The cells are lysed, and SYBR Green I dye, which intercalates with DNA, is added.

-

Fluorescence Measurement: The fluorescence intensity, which is proportional to the amount of parasitic DNA, is measured using a fluorescence plate reader.

-

Data Analysis: The IC50 values are calculated by plotting the percentage of parasite growth inhibition against the log of the drug concentration.

Caption: Workflow for the SYBR Green I-based in vitro antimalarial assay.

β-Hematin (Hemozoin) Inhibition Assay

This assay assesses the ability of a compound to inhibit the formation of β-hematin in vitro.

-

Reaction Mixture: A solution of hemin chloride is prepared in a suitable solvent (e.g., DMSO).

-

Inhibitor Addition: The test compound is added to the hemin solution.

-

Induction of Polymerization: The polymerization of heme to β-hematin is initiated by the addition of an acetate solution and incubation at an elevated temperature.

-

Quantification: The amount of β-hematin formed is quantified spectrophotometrically after a series of washing and centrifugation steps. The inhibition is calculated relative to a drug-free control.

In Vivo Efficacy (4-Day Suppressive Test)

This standard rodent model is used to evaluate the in vivo antimalarial activity of a compound.

-

Infection: Mice are inoculated with parasitized erythrocytes of a rodent malaria parasite, such as P. berghei or P. yoelii.

-

Treatment: The test compound is administered to the mice, typically orally or intraperitoneally, for four consecutive days, starting a few hours after infection.

-

Parasitemia Monitoring: On day 4 post-infection, thin blood smears are prepared from the tail blood of each mouse, stained with Giemsa, and the percentage of parasitized red blood cells (parasitemia) is determined by microscopy.

-

Efficacy Calculation: The percentage of suppression of parasitemia is calculated by comparing the average parasitemia in the treated group to that in an untreated control group.

Future Perspectives

Acridone derivatives represent a promising class of antimalarial drug candidates. Their potent activity against MDR strains and their diverse mechanisms of action make them attractive for further development. Recent research has focused on the development of next-generation acridones with activity against all three life stages of the malaria parasite, including the liver and mosquito stages, which could lead to drugs that not only treat the disease but also prevent its transmission and relapse. Further optimization of the acridone scaffold to improve safety profiles and pharmacokinetic properties will be crucial for their successful clinical translation.

References

- 1. Acridine and Acridinones: Old and New Structures with Antimalarial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Acridine-Based Antimalarials-From the Very First Synthetic Antimalarial to Recent Developments - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Discovery and Structural Optimization of Acridones as Broad-Spectrum Antimalarials - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Antimalarial acridines: synthesis, in vitro activity against P. falciparum and interaction with hematin - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for In Vivo Studies of S 82-5455

For Researchers, Scientists, and Drug Development Professionals

Introduction

S 82-5455 is a floxacrine derivative that has demonstrated significant activity against the asexual erythrocytic stages of Plasmodium berghei, a key model for in vivo screening of antimalarial compounds. These application notes provide a comprehensive overview of the available in vivo data and a detailed experimental protocol for evaluating the efficacy of this compound in a murine model. The methodologies outlined are based on established antimalarial drug testing protocols and specific data reported for this compound.

Mechanism of Action

This compound, as a floxacrine derivative, is understood to exert its antimalarial effect by targeting the cytochrome bc1 complex (Complex III) in the mitochondrial electron transport chain of the Plasmodium parasite. Specifically, it is believed to inhibit the quinol oxidation (Qo) site of cytochrome b. This inhibition disrupts the mitochondrial membrane potential and interferes with essential metabolic processes, including pyrimidine biosynthesis, ultimately leading to parasite death.[1][2][3][4]

Signaling Pathway Diagram

References

- 1. Diversity-Oriented Synthesis Probe Targets Plasmodium falciparum Cytochrome b Ubiquinone Reduction Site and Synergizes With Oxidation Site Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Inhibition of Cytochrome bc1 as a Strategy for Single-Dose, Multi-Stage Antimalarial Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Cytochrome b Mutation Y268S Conferring Atovaquone Resistance Phenotype in Malaria Parasite Results in Reduced Parasite bc1 Catalytic Turnover and Protein Expression - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Mutations in Plasmodium falciparum Cytochrome b That Are Associated with Atovaquone Resistance Are Located at a Putative Drug-Binding Site - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for S 82-5455 in a Mouse Model of Malaria

For Researchers, Scientists, and Drug Development Professionals

Introduction

S 82-5455, a floxacrine derivative, has demonstrated significant antimalarial activity against the asexual stages of Plasmodium berghei in murine models.[1] These application notes provide detailed protocols for utilizing this compound in a mouse model of malaria, specifically focusing on the widely accepted 4-day suppressive test. The provided methodologies and data will enable researchers to effectively evaluate the in vivo efficacy of this compound.

Chemical Information

-

Compound Name: this compound

-

Chemical Name: 7-chloro-1-(4N-methylpiperazino-1N-imino)-10-hydroxy-1,2,3,4-tetrahydro-3-(4-trifluoromethylphenyl)-9(10H)-acridone[1]

Mechanism of Action (Proposed)

While the precise signaling pathway of this compound has not been fully elucidated, microscopic studies on P. berghei have revealed distinct morphological changes in the erythrocytic stages of the parasite following treatment. These changes suggest a mechanism that disrupts essential cellular functions.

Within 6 hours of treatment, parasites exhibit swollen lacunae of the endoplasmic reticulum and significantly enlarged mitochondria.[1] Subsequently, vacuolization of the cytoplasm, pyknosis of the nucleus, and an enlarged perinuclear space are observed.[1] By 23 hours post-treatment, the majority of parasites are destroyed due to the disruption of their pellicle.[1] The remnants of the parasites and host cells are typically cleared from blood smears within 96 hours.

Data Presentation

The following tables summarize the available quantitative data for this compound in a P. berghei mouse model.

Table 1: Efficacy of this compound in the 28-Day Test in Mice

| Administration Route | Dosis Curativa Minima (mg/kg) | Dosis Tolerata Maxima (mg/kg) |

| Oral | 1.56 (x 5 days) | 400 (x 1 day) |

| Subcutaneous (s.c.) | 3.12 (x 5 days) | 400 (x 1 day) |

Data sourced from Raether & Mehlhorn, 1984.

Experimental Protocols

This section provides a detailed protocol for evaluating the in vivo antimalarial activity of this compound using the Peter's 4-day suppressive test.

Materials

-

Animals: Swiss albino mice (female, 25 ± 2 g)

-

Parasite: Chloroquine-sensitive strain of Plasmodium berghei (e.g., ANKA strain)

-

Test Compound: this compound

-

Standard Drug: Chloroquine (positive control)

-

Vehicle: 7% Tween 80 and 3% ethanol in sterile distilled water

-

Inoculum Preparation: Heparinized blood from a donor mouse with approximately 30% parasitemia, diluted in physiological saline.

-

Stain: Giemsa stain

-

Other: Microscopes, slides, syringes, needles, animal cages, etc.

Experimental Workflow

Detailed Methodology

-

Parasite Inoculation:

-

Obtain heparinized blood from a donor mouse with a rising P. berghei parasitemia of approximately 30%.

-

Dilute the infected blood with physiological saline to a final concentration of 1 x 10⁸ parasitized erythrocytes per milliliter.

-

Inject each experimental mouse intraperitoneally (i.p.) with 0.2 mL of the diluted blood, delivering a total of 2 x 10⁷ parasitized erythrocytes.

-

-

Drug Preparation and Administration:

-

Prepare a stock solution of this compound in the vehicle (7% Tween 80, 3% ethanol).

-

Further dilute the stock solution to achieve the desired final concentrations for oral (p.o.) or subcutaneous (s.c.) administration.

-